Basic Violet 1 (Technical Grade)

Description

Historical Evolution and Industrial Significance of Triphenylmethane (B1682552) Dyes

The triphenylmethane dyes represent one of the oldest classes of synthetic organic dyes, renowned for their exceptional brilliance and intense coloration. britannica.comsci-hub.st Their molecular structure is based on the hydrocarbon triphenylmethane. britannica.comwikipedia.org The development of a practical manufacturing process for fuchsine in 1859 marked a significant milestone in synthetic dye chemistry. britannica.com This was followed by the introduction of Crystal Violet, a key member of this group, in 1883. britannica.com

Historically, these dyes were pivotal in the textile industry, particularly for dyeing silk and wool, which readily adsorb these basic dyes. britannica.com However, a significant drawback of triphenylmethane dyes is their poor resistance to light and chemical bleaching agents. britannica.combritannica.com This has led to a decline in their use for textiles where high fastness is crucial, as more durable dye classes have become available. sci-hub.st

Despite this, the industrial significance of triphenylmethane dyes persists in applications where cost-effectiveness and brightness are more valued than longevity. sci-hub.st They are extensively used in the production of copying papers, hectograph and printing inks, and for coloring paper. britannica.comsci-hub.stslideshare.net A resurgence of interest in these dyes occurred with the advent of polyacrylonitrile (B21495) fibers, on which they exhibit surprisingly good lightfastness and washfastness compared to natural fibers. sci-hub.st

Table 1: Key Milestones in the History of Triphenylmethane Dyes

| Year | Milestone | Significance |

|---|---|---|

| 1859 | Development of a practical manufacturing process for fuchsine. britannica.com | One of the first commercially successful synthetic dyes. |

| 1872 | First synthesis of the parent hydrocarbon, triphenylmethane. wikipedia.org | Established the basic chemical skeleton of the dye class. |

| 1883 | Introduction of Crystal Violet. britannica.com | Became one of the most important and widely used triphenylmethane dyes. |

Overview of Fundamental Research Trajectories Pertaining to Technical Grade Dyes

Contemporary research involving technical grade dyes like Basic Violet 1 is largely driven by industrial needs and increasing environmental awareness. marketresearchfuture.com A major research trajectory is the push towards sustainability, focusing on the development of eco-friendly dyes and greener dyeing processes. acs.org This includes innovations in waterless dyeing technologies, such as the use of supercritical carbon dioxide as a solvent, to mitigate the environmental impact of textile manufacturing.

The global market for dyes and pigments continues to expand, fueled by demand from the textile, plastics, and printing ink industries. technavio.comthebusinessresearchcompany.com This growth necessitates research into optimizing the industrial production of technical grade dyes. A significant challenge in the large-scale synthesis of Basic Violet 1 is managing the reaction's exothermicity and ensuring batch-to-batch consistency, as inconsistencies can lead to yield loss. evitachem.com

Furthermore, research is exploring the incorporation of dyes into advanced materials to create functional textiles. This includes the development of "smart textiles" with properties such as UV resistance, flame retardance, or the ability to change color in response to temperature (thermochromic) or light (photochromic).

Table 2: Industrial Applications of Triphenylmethane Dyes

| Industry | Application |

|---|---|

| Textiles | Dyeing of wool, silk, and polyacrylonitrile fibers. britannica.comsci-hub.stbasic-green.net |

| Paper & Printing | Coloring of paper, manufacturing of printing inks, and use in copying papers. britannica.comsci-hub.stcolorantsgroup.com |

| Manufacturing | Production of organic pigments and solvent dyes. worlddyevariety.comcolorantsgroup.com |

| Other | Coloring of films and varnishes. worlddyevariety.comcolorantsgroup.com |

Interdisciplinary Research Paradigms and Academic Imperatives for Basic Violet 1 Studies

The application of Basic Violet 1 extends across a remarkable range of scientific disciplines, making it a subject of significant interdisciplinary research.

Biological and Life Sciences : In histology and cytology, Basic Violet 1 is a crucial biological stain. chemicalbook.com It is certified for use in procedures like the Flemming triple stain for chromosomes and Newton's crystal violet-iodine technique for observing chromatin and nucleoli. chemicalbook.com In microbiology, it is a fundamental component of the Gram stain, used to differentiate bacteria. guidechem.com

Environmental Science : The persistence of triphenylmethane dyes in aquatic environments has prompted research into their detection and remediation. researchgate.net Studies are focused on developing sensitive methods for detecting low concentrations of dyes like Crystal Violet in water and creating effective removal techniques, such as magnetic solid-phase extraction. researchgate.net The broader academic imperative is to address the ecological impact of synthetic dyes. acs.orgagnesafrica.org

Materials Science : Basic Violet 1 serves as a precursor in the manufacture of organic pigments and solvent dyes. worlddyevariety.comcolorantsgroup.com Its properties are also utilized in the coloring of various materials, including leather, films, and varnishes. worlddyevariety.comcolorantsgroup.com

Analytical and Conservation Chemistry : Advanced analytical techniques are being employed to study historical artifacts containing these dyes. researchgate.net Researchers use methods like ultra-high-performance liquid chromatography and mass spectrometry to analyze the composition of 19th and 20th-century inks containing 'Methyl Violet'. researchgate.net This research provides valuable insights into the history of synthetic materials, their degradation processes, and informs the conservation of cultural heritage. researchgate.net

The multifaceted nature of Basic Violet 1 necessitates a collaborative, interdisciplinary approach to fully understand its properties, applications, and impacts. sheffield.ac.uk

Table 3: Physicochemical Properties of Basic Violet 1 (Technical Grade)

| Property | Value |

|---|---|

| CAS Number | 8004-87-3 worlddyevariety.comcolorantsgroup.comchemicalbook.com |

| Chemical Class | Triarylmethane Dye evitachem.comworlddyevariety.com |

| Molecular Formula | C24H28ClN3 (representative) evitachem.combasic-green.net |

| Molecular Weight | 393.95 g/mol (representative) evitachem.com |

| Appearance | Green crystalline powder with a metallic lustre. chemicalbook.comguidechem.com |

| Solubility | Soluble in water and ethanol; insoluble in ether. worlddyevariety.comcolorantsgroup.comguidechem.com |

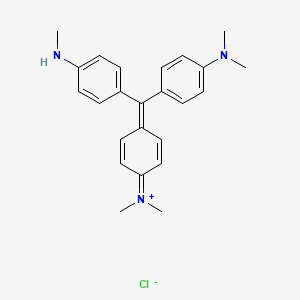

Structure

2D Structure

Properties

CAS No. |

71143-08-3 |

|---|---|

Molecular Formula |

C24H28N3.Cl C24H28ClN3 |

Molecular Weight |

393.9 g/mol |

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C24H27N3.ClH/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5;/h6-17H,1-5H3;1H |

InChI Key |

JFTBTTPUYRGXDG-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] |

Related CAS |

603-47-4 71143-08-3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Purity Assessment of Technical Grade Basic Violet 1

Industrial Synthesis Pathways and Mechanistic Considerations

The industrial production of Basic Violet 1, also known as Methyl Violet, involves multi-step chemical syntheses that have been refined over time to optimize yield, cost-effectiveness, and product quality. wikipedia.orgworlddyevariety.com

The primary route for synthesizing Basic Violet 1 involves the oxidative condensation of N,N-dimethylaniline. chemicalbook.comevitachem.com One of the earliest methods, developed by Kern and Caro, utilized the reaction of dimethylaniline with phosgene (B1210022) to produce Michler's ketone as an intermediate. This ketone was then reacted with additional dimethylaniline in the presence of phosphorus oxychloride and hydrochloric acid. wikipedia.orgsciencemadness.org

Modern industrial syntheses often employ the condensation of formaldehyde (B43269) with N,N-dimethylaniline to form a leuco dye, which is subsequently oxidized to the final colored product. wikipedia.orgsciencemadness.org Key reaction parameters that are optimized for scalable production include temperature, reaction time, and the choice of catalysts and oxidizing agents. For instance, a process might involve heating N,N-dimethylaniline with carbon tetrachloride in the presence of aluminum chloride as a catalyst at a temperature of at least 50°C for no more than 30 minutes. google.com Another described method involves the reaction of dimethylaniline with para-dimethylaminobenzaldehyde in the presence of aniline (B41778) hydrochloride at 90°C under strong light, reportedly achieving an 86% yield. sciencemadness.org

A common industrial process involves the oxidative condensation of dimethylaniline using a copper sulfate (B86663) catalyst in the presence of phenol (B47542) and salt. worlddyevariety.comchemicalbook.com This is followed by steps of basification, acidification, and salting out to isolate the final product. chemicalbook.com The choice of acid is also a critical optimization parameter; hydrochloric acid is often preferred over sulfuric acid to prevent unwanted sulfonation side reactions. evitachem.com The final technical-grade product is typically a mixture, with hexamethyl pararosaniline (Crystal Violet) being the major component (80-90%), blended with pentamethyl and tetramethyl homologs to achieve the desired "bluer" shade for applications in textiles and paper. evitachem.com

Table 1: Comparison of Synthetic Routes for Basic Violet 1

| Method | Precursors | Reagents/Catalysts | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Kern & Caro | Dimethylaniline, Phosgene | Phosphorus oxychloride, Hydrochloric acid | Formation of Michler's ketone intermediate | Not specified | wikipedia.orgsciencemadness.org |

| Formaldehyde Condensation | Formaldehyde, Dimethylaniline | Manganese dioxide, Hydrochloric acid | Oxidation of leuco dye intermediate | Not specified | sciencemadness.org |

| Carbon Tetrachloride | N,N-dimethylaniline, Carbon tetrachloride | Aluminum chloride | ≥ 50°C, ≤ 30 minutes | Not specified | google.com |

| Para-dimethylaminobenzaldehyde | Dimethylaniline, Para-dimethylaminobenzaldehyde | Aniline hydrochloride | 90°C, strong light | 86% | sciencemadness.org |

| Oxidative Condensation | Dimethylaniline | Copper sulfate, Phenol, Salt | Oxidative condensation, basification, acidification, salting out | Not specified | worlddyevariety.comchemicalbook.com |

The traditional synthesis of Basic Violet 1 has several environmental and safety concerns, primarily due to the use of toxic reagents like phosgene and phenol, as well as the generation of hazardous waste. wikipedia.orggoogle.com The principles of green chemistry aim to address these issues by designing more environmentally benign chemical processes. opcw.orgpsu.eduacs.org

Key green chemistry principles applicable to Basic Violet 1 synthesis include:

Prevention of Waste: Optimizing reactions to maximize atom economy and minimize by-product formation. psu.eduacs.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives. For example, research into using water as a solvent for organic reactions, facilitated by surfactants, shows promise. mygreenlab.org

Design for Energy Efficiency: Conducting syntheses at ambient temperature and pressure to reduce energy consumption. psu.eduacs.org

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones to increase selectivity and reduce waste. opcw.orgacs.org

Use of Renewable Feedstocks: Exploring the use of raw materials from renewable sources. psu.edu

A patented phenol-free production process for a related compound, basic violet 5BN, offers insights into potential green advancements for Basic Violet 1. google.com This process replaces phenol with a non-toxic emulsifying agent and uses a combined oxidation system of oxygen and a chemical oxidant to shorten the reaction time. google.com Such innovations highlight the potential for developing more sustainable manufacturing processes for triarylmethane dyes.

Technical grade Basic Violet 1 is not a pure compound but a mixture of methylated pararosanilines, primarily consisting of tetra-, penta-, and hexamethyl derivatives. wikipedia.orgewg.org The exact composition can vary depending on the synthetic route and reaction conditions. wikipedia.org

Besides the intended methylated homologs, the synthesis can lead to the formation of other impurities. These can arise from incomplete reactions, side reactions, or the presence of impurities in the starting materials. For instance, the use of technical-grade N,N-dimethylaniline can introduce related aromatic amines that can participate in the condensation reaction, leading to a more complex mixture of dye analogs. The presence of these by-products and impurities can affect the color, solubility, and performance of the dye. Therefore, their characterization is crucial for quality control.

Rigorous Analytical Techniques for Technical Grade Purity Profiling

To ensure the quality and consistency of technical grade Basic Violet 1, a combination of analytical techniques is employed to separate, quantify, and structurally confirm the main components and impurities. chromatographyonline.com

Chromatographic techniques are essential for separating the complex mixture of components found in technical grade Basic Violet 1. chromedia.org

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode (RP-HPLC), is a powerful tool for separating the various methylated homologs and other impurities. researchgate.netsielc.com A mobile phase consisting of water, acetonitrile, and a buffer like sulfuric acid can be used with a C18 or a mixed-mode stationary phase column. sielc.comsielc.com Detection is typically performed using a diode-array detector (DAD), which provides UV-Vis spectra for each separated peak, aiding in identification. chromatographyonline.comresearchgate.net

HPLC coupled with Mass Spectrometry (HPLC-MS): For more detailed characterization, HPLC can be coupled with a mass spectrometer. This allows for the determination of the molecular weight of each component, providing a higher degree of confidence in the identification of impurities. researchgate.net

Gas Chromatography (GC): GC can be used for the analysis of volatile impurities or for the analysis of the dye after derivatization to increase its volatility. chromedia.org

Table 2: Chromatographic Methods for Basic Violet 1 Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 or Mixed-mode (e.g., Primesep 100) | Water, Acetonitrile, Sulfuric acid buffer | Diode-Array Detector (DAD) | Separation and quantification of methylated homologs and impurities | researchgate.netsielc.comsielc.com |

| HPLC-MS | C18 or similar | Water, Acetonitrile, Formic acid/Ammonium formate | Mass Spectrometer (MS) | Identification of components based on mass-to-charge ratio | researchgate.net |

| GC | Various capillary columns | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Analysis of volatile impurities or derivatized dye | chromedia.org |

Spectroscopic techniques are used to confirm the chemical structure of the main components and to ensure consistency between different batches of technical grade Basic Violet 1. nih.gov

UV-Visible Spectroscopy: Basic Violet 1 exhibits a strong absorbance in the visible region, with a maximum absorbance (λmax) around 590 nm in water, which gives it its characteristic blue-violet color. wikipedia.org The exact λmax can be influenced by the solvent and the pH of the solution. At a pH of +1.0, the dye appears green, and in strongly acidic solutions (pH -1.0), it is yellow. wikipedia.orgsciencemadness.org UV-Vis spectroscopy is a quick and effective method for confirming the identity of the dye and for quantitative analysis. dovepress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed structural information. nih.gov While complex for a mixture like technical grade Basic Violet 1, NMR can be used to identify the major components and to quantify the relative amounts of different methylated species. Quantitative NMR (qNMR) is emerging as a powerful tool for purity assessment. nih.gov

By employing a combination of these advanced synthetic and analytical methodologies, manufacturers can produce technical grade Basic Violet 1 that meets the required quality standards for its various applications, while also moving towards more sustainable and environmentally friendly processes.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Basic Violet 1 |

| Methyl Violet |

| N,N-dimethylaniline |

| Phosgene |

| Michler's ketone |

| Phosphorus oxychloride |

| Hydrochloric acid |

| Formaldehyde |

| Leuco dye |

| Carbon tetrachloride |

| Aluminum chloride |

| Para-dimethylaminobenzaldehyde |

| Aniline hydrochloride |

| Copper sulfate |

| Phenol |

| Sulfuric acid |

| Hexamethyl pararosaniline |

| Crystal Violet |

| Basic violet 5BN |

| Acetonitrile |

| Formic acid |

| Ammonium formate |

| Helium |

Advanced Method Development for Trace Contaminant Detection

The purity of technical grade Basic Violet 1, a triphenylmethane (B1682552) dye, is critical for its various applications. Technical grade products are often complex mixtures containing not only the principal components—tetra-, penta-, and hexamethylated pararosanilines—but also a variety of trace-level contaminants. ewg.org These contaminants can arise from starting materials, side reactions during synthesis, or degradation. Consequently, the development and application of advanced, high-resolution analytical methods are essential for the comprehensive impurity profiling and quality control of Basic Violet 1.

Modern analytical chemistry has moved beyond classical techniques to embrace powerful, instrumental methods capable of separating and identifying structurally similar and trace-level impurities with high sensitivity and specificity. The primary methodologies employed include hyphenated chromatographic and electrophoretic techniques, particularly those coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone technique for the analysis of complex dye mixtures. researchgate.net HPLC separates the components of the dye based on their differential partitioning between a stationary phase and a liquid mobile phase. sielc.comsielc.com When coupled with a mass spectrometer, each separated component can be ionized and its mass-to-charge ratio determined, providing definitive identification and structural information. For instance, HPLC-DAD-MS analysis allows for the examination of chromatographic profiles where different methylated isomers of Basic Violet 1 can be resolved and identified. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement over conventional HPLC-MS. nih.gov By using columns with smaller particle sizes, UPLC achieves higher resolution, greater sensitivity, and faster analysis times. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity, allowing for the fragmentation of selected ions to generate characteristic product ions, which confirms the identity of trace contaminants. This method is capable of quantifying dyes and their impurities at very low concentrations, often in the parts-per-billion (µg/L) range. nih.gov

Capillary Electrophoresis (CE) offers an alternative and orthogonal separation mechanism to liquid chromatography. nih.govnih.gov In CE, charged molecules are separated based on their electrophoretic mobility in an electric field. This technique provides high separation efficiency and requires minimal sample volume. nih.gov Because its separation principle differs from that of HPLC, it can often resolve impurities that co-elute in a chromatographic run, making it a valuable complementary technique for comprehensive impurity profiling. nih.gov Coupling CE with mass spectrometry (CE-MS) combines the high-resolution separation of CE with the powerful identification capabilities of MS. nih.govresearchgate.net

The development of these methods focuses on optimizing various parameters to achieve the best possible separation and detection of potential contaminants in Basic Violet 1. This includes the choice of stationary phase, mobile phase composition, and gradient elution in LC, as well as the selection of the background electrolyte and applied voltage in CE. For mass spectrometry, tuning parameters such as the ionization source conditions is crucial for achieving high sensitivity. nih.gov

Below is a summary of advanced analytical methods and their application in the detection of trace contaminants in dyes.

| Analytical Technique | Principle of Separation/Detection | Application in Dye Analysis | Typical Detectable Contaminants | Detection Limits |

| HPLC-DAD-MS | Differential partitioning between stationary and mobile phases; UV-Vis absorbance and mass-to-charge ratio detection. | Separation and identification of major components and related impurities in complex dye mixtures. researchgate.net | Isomers, N-demethylated and other related methylated pararosanilines. researchgate.net | Sub-ng quantities under full scan conditions. |

| UPLC-MS/MS | High-efficiency chromatographic separation on sub-2 µm particles; highly selective and sensitive detection via tandem mass spectrometry. | Quantification of trace levels of dyes and their degradation products in various matrices. nih.gov | Parent dyes and related pharmacologically active dye compounds. | As low as 0.01–0.1 µg/L. nih.gov |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. nih.gov | High-resolution impurity profiling, offering a separation mechanism orthogonal to HPLC. nih.gov | Stereochemical impurities, biomolecules, and adulterants. nih.gov | Can detect impurities below 0.05% levels. nih.gov |

| CE-MS | High-efficiency electrophoretic separation coupled with mass spectrometric identification. | Structural elucidation and identification of impurities in pharmaceutical products. nih.gov | Degradation products and related compounds. | Comparable to or exceeding HPLC-based methods for certain analytes. |

Comprehensive Spectroscopic and Structural Characterization of Basic Violet 1

The structural and electronic properties of Basic Violet 1, also known as Methyl Violet 2B, are elucidated through a multi-faceted spectroscopic approach. This involves a detailed analysis using UV-Visible, Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. These methods collectively provide a comprehensive understanding of the molecule's architecture and behavior.

Material Science and Specialized Applications of Basic Violet 1

Fundamental Mechanisms of Dye-Substrate Interactions

The efficacy of Basic Violet 1 as a dyeing agent is fundamentally dependent on the interactions between the dye molecules and the substrate. These interactions are complex and can be described by various scientific models and principles.

The adsorption behavior of Basic Violet 1, a cationic dye, onto various substrates is a critical aspect of its application in dyeing processes. While specific studies on Basic Violet 1 are limited, extensive research on its close analogue, Crystal Violet (which is often used as a synonym), provides significant insights into the adsorption mechanisms on substrates like textiles (cellulose-based), polymers, and paper. acs.orgacs.orgmdpi.comnih.govrdd.edu.iq

Adsorption isotherms are essential for describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the substrate. The Langmuir and Freundlich isotherm models are commonly used to analyze this relationship. ijsr.netmdpi.comresearchgate.net

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. ijsr.netmdpi.comresearchgate.net

Freundlich Isotherm: This empirical model is applicable to multilayer adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. ijsr.net

Studies on Crystal Violet adsorption on cellulose-based materials, such as cotton and modified cellulose (B213188), frequently show a good fit with the Langmuir model, suggesting a monolayer adsorption process. acs.orgacs.orgmdpi.comnih.govmdpi.com

Table 1: Adsorption Isotherm Parameters for Crystal Violet on Various Adsorbents (as an analogue for Basic Violet 1)

| Adsorbent | Isotherm Model | qm (mg/g) | KL (L/mg) | R² | Reference |

| Cellulose-based Adsorbent (CGS) | Langmuir | 218.82 | - | >0.99 | acs.org |

| Peanut-Husk Agro-Waste | Langmuir | - | - | High | mdpi.com |

| Coal Fly Ash | Langmuir | 10.14 | - | - | wikipedia.org |

| Activated Carbon Fabrics | Langmuir | 428 | - | - | nih.gov |

| Almond Shells | Langmuir | 12.2 | - | - | ijsr.net |

| Rice Husk Ash (Chemically Modified) | Langmuir | 9.61 | - | 1.00 | ekb.eg |

Note: The data presented is for Crystal Violet and is used as a representative model for the behavior of Basic Violet 1 due to the structural similarities and limited availability of specific data for Basic Violet 1.

The kinetics of the adsorption process, which describes the rate of dye uptake, is often evaluated using pseudo-first-order and pseudo-second-order models. acs.orgrdd.edu.iqijsr.nettubitak.gov.tr

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites.

Pseudo-Second-Order Model: This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. acs.orgtubitak.gov.tr

Research consistently shows that the adsorption of Crystal Violet onto various substrates, including cellulose and other biomaterials, is best described by the pseudo-second-order kinetic model, indicating that the process is largely controlled by chemisorption. acs.orgmdpi.comnih.govrdd.edu.iqijsr.nettubitak.gov.tr

Table 2: Kinetic Model Parameters for Crystal Violet Adsorption (as an analogue for Basic Violet 1)

| Adsorbent | Kinetic Model | k2 (g/mg·min) | R² | Reference |

| Cellulose-based Adsorbent (CGS) | Pseudo-Second-Order | - | High | acs.org |

| Peanut-Husk Agro-Waste | Pseudo-Second-Order | - | High | mdpi.com |

| Coal Fly Ash | Pseudo-Second-Order | 0.124 | - | wikipedia.org |

| Activated Carbon Fabrics | Pseudo-Second-Order | - | High | nih.gov |

| Cellulose Fibers | Pseudo-Second-Order | - | High | rdd.edu.iq |

| Almond Shells | Pseudo-Second-Order | - | High | ijsr.net |

| Rice Husk Ash (Chemically Modified) | Pseudo-Second-Order | - | High | ekb.eg |

Note: The data presented is for Crystal Violet and is used as a representative model for the behavior of Basic Violet 1 due to the structural similarities and limited availability of specific data for Basic Violet 1.

As a cationic dye, the primary binding mechanism of Basic Violet 1 to many substrates is through electrostatic interactions. acs.orgnih.gov In aqueous solutions, the dye molecule carries a positive charge, which is attracted to negatively charged surfaces on materials like cotton, wool, silk, and paper. rdd.edu.iqtubitak.gov.tr These materials often possess anionic groups, such as carboxylate or sulfonate groups, especially after certain treatments or at specific pH values. nih.gov

Besides strong electrostatic attractions, other non-covalent forces play a significant role in the dyeing process:

Hydrogen Bonding: The nitrogen atoms in the amine groups of Basic Violet 1 can act as hydrogen bond acceptors, forming bonds with hydroxyl groups present in cellulosic fibers like cotton and paper. arabjchem.org

Hydrophobic Interactions: The aromatic rings of the triarylmethane structure of Basic Violet 1 can have hydrophobic interactions with nonpolar regions of the substrate. nih.gov

The surface chemistry of the substrate is a critical determinant of the efficiency of dye uptake and the resulting fastness properties of Basic Violet 1.

The pH of the dyeing bath significantly influences the surface charge of both the dye and the substrate. For instance, in the case of cellulosic materials, increasing the pH leads to a more negatively charged surface due to the deprotonation of hydroxyl groups, which in turn enhances the electrostatic attraction with the cationic dye, leading to higher dye uptake. acs.orgijsr.net Conversely, in highly acidic conditions, an excess of H+ ions can compete with the dye cations for active sites on the substrate, reducing adsorption. acs.org

The presence of functional groups on the substrate surface plays a crucial role. Materials rich in anionic functional groups, such as carboxylates and sulfonates, exhibit a higher affinity for Basic Violet 1. nih.gov Chemical modification of substrates to introduce such groups is a common strategy to improve dyeability.

Fastness properties , such as light fastness and wash fastness, are also influenced by the dye-substrate interactions. Stronger interactions, like covalent bonding or strong electrostatic forces, generally lead to better fastness. Basic dyes like Basic Violet 1 typically exhibit brilliant shades but often have poor to moderate light and wash fastness on natural fibers like cotton unless a mordant is used. rdd.edu.iqtubitak.gov.trtextileengineering.netwikipedia.org On acrylic fibers, however, they can show excellent fastness. textileengineering.net The light fastness of Basic Violet 1 is generally rated as poor, around 1-2 on a scale of 1-8. chinataixue.com

Integration into Advanced Functional Materials

The unique properties of Basic Violet 1 have led to its exploration in the development of advanced functional materials. wikipedia.orgresearchgate.netsemanticscholar.org

The strong absorption in the visible spectrum and the potential for its optical properties to be influenced by its environment make Basic Violet 1 and related triarylmethane dyes interesting candidates for various optical applications. wikipedia.orgwikipedia.orgsemanticscholar.org

Optical Materials: Basic Violet 1 has been mentioned for use in display devices and photoresists. chemicalbook.com In these applications, its ability to absorb specific wavelengths of light is exploited. Doping polymers with such dyes can alter their optical properties, which is relevant for creating optical filters or components for light-emitting devices.

Sensing Materials: The color of triarylmethane dyes, including Basic Violet 1, can be sensitive to the chemical environment, particularly pH. wikipedia.org This property makes them suitable as pH indicators. While specific sensor applications for Basic Violet 1 are not extensively documented, the principle of color change in response to an analyte is a well-established concept for dyes of this class.

Photochromic Materials: Photochromism involves a reversible change in color upon exposure to light. While there is no direct evidence of Basic Violet 1 being inherently photochromic, related compounds and materials incorporating similar dye structures have been investigated for these properties. For example, some viologen-based materials can exhibit photochromic behavior. ranbarr.com There are also photochromic powders that change to a violet color upon UV exposure, although a direct link to Basic Violet 1 is not specified. mitsuifinechemicals.combcrec.id

The integration of Basic Violet 1 into hybrid materials and nanocomposites is an emerging area of research aimed at creating materials with enhanced or novel functionalities. arabjchem.orgscielo.brnih.govworlddyevariety.com

Nanocomposites: The synthesis of nanocomposites containing Basic Violet 1 or similar dyes is being explored for applications such as photocatalysis. For example, a study on a hematite/TUD-1 nanocomposite demonstrated its effectiveness in the degradation of methyl violet, a dye structurally related to Basic Violet 1. arabjchem.org Another study reported the synthesis of a TiO2-ZnO nanocomposite for the removal of Basic Violet 14. scielo.br Furthermore, the adsorption of Crystal Violet onto silver nanoparticle-loaded cellulose nanocomposites has been investigated, showing the potential for these materials in water treatment applications. nih.gov These studies highlight the potential of incorporating Basic Violet 1 into nanocomposite structures to create functional materials for environmental remediation and other advanced applications. nih.govworlddyevariety.com

Applications in Advanced Coatings, Inks, and Pigment Dispersions

Basic Violet 1 is utilized in the formulation of certain advanced coatings, inks, and pigment dispersions due to its coloring capabilities. It can be used to color films and varnishes. colorantsgroup.comworlddyevariety.com The dye is soluble in both cold and hot water, as well as ethanol, producing a purple solution. colorantsgroup.comworlddyevariety.com In the presence of strong sulfuric acid, the dye appears orange and turns green upon dilution, with the formation of a precipitate. colorantsgroup.comworlddyevariety.com

The dye's primary function in these applications is to impart a violet hue. It is also used in the manufacturing of organic pigments and solvent dyes. colorantsgroup.comworlddyevariety.com Its usage rate in such applications is typically low, ranging from 0.001% to 0.5% by weight. pylamdyes.com

Table 1: Properties of Basic Violet 1 Relevant to Coatings and Inks

| Property | Description | Reference(s) |

|---|---|---|

| Chemical Class | Triarylmethane | colorantsgroup.comworlddyevariety.com |

| Appearance | Blue light purple to dark green powder | pylamdyes.comcolorantsgroup.com |

| Solubility | Soluble in water and ethanol | pylamdyes.comcolorantsgroup.comworlddyevariety.com |

| Color in Solution | Violet | pylamdyes.com |

| Lightfastness | 1-2 (on a scale of 1-8) | pylamdyes.comcolorantsgroup.com |

Research Applications in Analytical and Biological Sciences (Non-Clinical)

Beyond its use as a colorant in industrial materials, Basic Violet 1 serves as a valuable tool in various non-clinical research applications within the analytical and biological sciences.

Basic Violet 1 is employed as an analytical reagent and a pH indicator. chemicalbook.com It is particularly useful for titrations in non-aqueous solutions. As a pH indicator, it exhibits a color change over a specific pH range. For instance, some formulations of methyl violet, a component of Basic Violet 1, show a transition from yellow to blue-violet as the pH changes from 0 to 1.6. chemicalbook.com Another related compound, crystal violet, transitions from yellow-green in acidic conditions to blue-violet in basic conditions, with a pH range of 0.1-2.0. sigmaaldrich.com

Table 2: pH Indicator Properties of Related Violet Dyes

| Indicator | pH Range | Acid Color | Base Color | Reference(s) |

|---|---|---|---|---|

| Methyl Violet 2B | 0 - 1.6 | Yellow | Blue-Violet | chemicalbook.com |

In forensic science, Basic Violet 1, often referred to as gentian violet in this context, has been investigated for its potential in the enhancement of latent fingerprints, particularly on the adhesive side of tapes. dovepress.com While not as commonly used as other methods like ninhydrin (B49086) or DFO for porous surfaces, violet dyes can be effective for specific substrates. latent-prints.com Research has explored the use of various dyes, including Basic Violet 1, as alternatives in fingerprint development formulations. service.gov.uk The process generally involves dye staining to increase the contrast of the fingerprint against the background surface. cbdiai.org

Basic Violet 1 is utilized in methodological studies for histological and cytological staining in a research context. colorantsgroup.com As a biological stain, it is used for observing cellular structures under a microscope. chemicalbook.com For example, crystal violet, a primary component of Basic Violet 1, is a key stain in the Gram staining method to differentiate bacteria. sigmaaldrich.com It is also used for staining amyloid, bacterial components, and plant tissues. sigmaaldrich.com The dye functions by binding to specific cellular components, thereby rendering them visible. Gentian violet, a mixture that includes Basic Violet 1, is also used as a substitute for crystal violet in some staining protocols.

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| Basic Violet 1 | |

| Methyl Violet | |

| Crystal Violet | |

| Pararosaniline | |

| N,N-dimethylaniline | |

| Ninhydrin | |

| 1,8-diaza-9-fluorenone (DFO) |

Environmental Chemistry and Remediation of Basic Violet 1 Contamination

Environmental Distribution, Persistence, and Ecotoxicological Implications (Excluding Human Toxicity)

The environmental impact of Basic Violet 1 is a function of its distribution, its ability to persist in the environment, and its toxicity to non-human organisms.

Upon release into the environment, Basic Violet 1 exhibits characteristics that facilitate its distribution and persistence. As a textile dye, a portion of it does not bind to fabrics and is discharged as effluent. researchgate.net For basic dyes, this discharge can be around 2% of the total dye used. researchgate.net Safety data for Basic Violet 1 explicitly warns against its release into the environment, highlighting its high toxicity to aquatic life with long-lasting effects. chemicalbook.com

The mobility of Basic Violet 1 is a key factor in its environmental fate. It can be transported through various environmental compartments, including water and soil, leading to widespread contamination. researchgate.net The dye's persistence in these ecosystems increases the long-term risk of exposure for various organisms. researchgate.net The discharge of dye-laden wastewater can lead to an accumulation of hazardous products in the environment. researchgate.net

A significant ecotoxicological concern associated with Basic Violet 1 is its potential for bioaccumulation. This process, where the concentration of a substance builds up in an organism over time, can amplify the toxicity of the dye. researchgate.net The accumulation of dye components in the food chain is a recognized hazard, potentially leading to adverse effects in higher trophic levels. researchgate.net

Studies on the closely related triphenylmethane (B1682552) dye, Basic Violet 3, have demonstrated bioaccumulation in the yeast Candida tropicalis. nih.gov This suggests that microorganisms at the base of the food web can accumulate these types of dyes, facilitating their entry into the broader food chain.

Basic Violet 1 is classified as very toxic to aquatic life. chemicalbook.com The introduction of textile dyes into aquatic environments can have severe consequences for the ecosystem. These dyes can obstruct photosynthesis by reducing light penetration in the water column and can also lower dissolved oxygen levels, impacting the survival of aquatic organisms. researchgate.net The chemicals present in these dyes are known to be harmful to marine life, potentially causing fatalities. researchgate.net

Direct toxicity to fauna has also been observed. For instance, Gentian Violet, a term used for mixtures often containing Basic Violet 1, has been shown to cause significant eye damage in animal studies. sci-hub.stnih.gov Instillation of a 1% Gentian Violet solution in the eyes of rabbits resulted in conjunctival congestion, discharge, and necrosis. sci-hub.st The concentration-dependent nature of this damage was noted, with a no-effect concentration determined to be approximately 0.25 mg/mL. sci-hub.st

Advanced Oxidative Processes (AOPs) for Basic Violet 1 Degradation in Water

Given the environmental risks associated with Basic Violet 1, effective water treatment methods are crucial. Advanced Oxidative Processes (AOPs) are a class of promising technologies for the degradation of this and other dye pollutants. atlantis-press.comnih.gov AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful substances. atlantis-press.comnih.govhristov.com

One study on the discoloration of Basic Violet 1 using a corona plasma AOP demonstrated significant removal efficiency. The process relies on the generation of oxidizing species, including hydroxyl radicals, which break the double bonds in the dye molecule, leading to its discoloration. nih.gov

Table 1: Corona Plasma Treatment of Basic Violet 1

| System | Treatment Time (min) | Discoloration Percentage |

|---|---|---|

| Batch | 10 | 85.7% |

| Flow | 10 | 93.9% |

Data sourced from a study on the discoloration of Basic Violet 1 using corona plasma. nih.gov

Photocatalysis is an AOP that utilizes a photocatalyst and a light source to generate hydroxyl radicals. nih.govmdpi.com This process can be categorized as either heterogeneous or homogeneous.

Heterogeneous Photocatalysis: This involves a solid photocatalyst, most commonly titanium dioxide (TiO₂), suspended in the contaminated water. nih.govmdpi.com When irradiated with light of sufficient energy (e.g., UV or visible light), the catalyst becomes activated, leading to the formation of electron-hole pairs. These then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which subsequently degrade the dye molecules adsorbed on the catalyst's surface. mdpi.com The main steps include the transfer and adsorption of dye molecules onto the catalyst, photo-activation, degradation of the adsorbed molecules, and finally, desorption of the products. mdpi.com

Homogeneous Photocatalysis: In this process, the photocatalyst is dissolved in the aqueous phase, creating a single-phase system. nih.gov A common example is the photo-Fenton process, which involves hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) under UV irradiation. omu.edu.tr The photolysis of H₂O₂ generates hydroxyl radicals, and the presence of Fe²⁺ catalyzes this process, enhancing the degradation efficiency. omu.edu.tr Homogeneous photocatalysis is a well-established method for various chemical syntheses and has been effectively applied to the degradation of pollutants. nih.gov

Electrochemical oxidation and ozonation are two other effective AOPs for the complete mineralization of dyes like Basic Violet 1, meaning their conversion into CO₂, water, and inorganic ions.

Electrochemical Oxidation: This method employs an anode and a cathode to degrade pollutants. researchgate.net In the case of dye degradation, the oxidation can occur directly on the anode surface or indirectly through the generation of oxidizing species like hydroxyl radicals and active chlorine species (if chloride is present in the wastewater). researchgate.net Studies on the closely related Basic Violet 3 have shown that electrochemical oxidation using a Pb/PbO₂ anode can achieve over 99% color removal and over 80% Chemical Oxygen Demand (COD) removal under optimal conditions of pH 8 and a current density of 1.2 mA/cm². researchgate.net The process is typically pseudo-first-order, with the rate influenced by factors like electrolyte and dye concentration. researchgate.net

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with the chromophoric groups of dye molecules, leading to decolorization. researchgate.netresearchgate.net It can also decompose in water to form highly reactive hydroxyl radicals, especially at higher pH values, which then attack the organic pollutants. researchgate.netresearchgate.net The ozonation of Basic Violet 3 (crystal violet) has been shown to degrade the dye into smaller organic molecules like p-aminophenol, maleic acid, and glyoxylic acid, with the ultimate products being CO₂ and H₂O. researchgate.net Ozonation can significantly enhance the biodegradability of the wastewater, although it may not always achieve complete mineralization on its own. researchgate.net Combining ozonation with other processes like ultrasound (sonolytic ozonation) can improve the mineralization efficiency. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Basic Violet 1 |

| Basic Violet 3 |

| Gentian Violet |

| Titanium dioxide |

| Hydrogen peroxide |

| Ozone |

| p-Aminophenol |

| Maleic acid |

| Glyoxylic acid |

| Carbon dioxide |

| Water |

| Ferrous ion |

| Methylene Blue |

| Acid Violet 1 |

| Lead dioxide |

| Hydroxyl radical |

Fenton and Photo-Fenton Processes for Degradation Pathway Elucidation

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants like Basic Violet 1. Among these, the Fenton and photo-Fenton processes are prominent due to their efficiency in generating highly reactive hydroxyl radicals (•OH).

The classical Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) at an acidic pH, typically around 3, to produce hydroxyl radicals. nih.govnih.gov The photo-Fenton process enhances this reaction by incorporating UV light, which facilitates the photoreduction of ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. acs.org This enhancement leads to a more efficient and faster degradation of the dye. acs.org

The degradation of Basic Violet 1 by these processes follows a complex pathway. The primary mechanisms involve the attack of hydroxyl radicals on the dye molecule, leading to two main degradation routes: N-demethylation and the cleavage of the conjugated chromophore structure. nih.govcabidigitallibrary.org

N-demethylation Pathway: The stepwise removal of methyl groups from the tertiary amine functional groups of the Basic Violet 1 molecule is a major degradation pathway. nih.govnih.gov This process leads to the formation of a series of N-demethylated intermediates.

Chromophore Cleavage: The conjugated structure of Basic Violet 1, which is responsible for its color, is susceptible to attack by hydroxyl radicals. This leads to the opening of the aromatic rings and the formation of smaller, less complex organic molecules. nih.gov Intermediates such as 4-(dimethylamino)benzophenone (B186975) and 3-dimethylaminophenol (B24353) have been identified, indicating the breakdown of the triphenylmethane structure. nih.gov Ultimately, complete mineralization can be achieved, converting the dye into carbon dioxide, water, and inorganic ions.

Studies have shown that the photo-Fenton process is generally more effective than the Fenton process alone for the degradation of Basic Violet 1. acs.org The optimal conditions for these processes, including the concentrations of Fe²⁺ and H₂O₂, and the pH of the solution, are crucial for maximizing degradation efficiency. nih.govnih.gov

Adsorption-Based Technologies for Basic Violet 1 Removal

Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. researchgate.net This section focuses on novel adsorbent materials, the modeling of the adsorption process, and the regeneration of adsorbents for the removal of Basic Violet 1.

In the quest for more efficient and selective adsorbents, researchers have focused on the development of novel porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs): MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. cabidigitallibrary.org Their high surface areas, tunable pore sizes, and functionalizable structures make them excellent candidates for the adsorption of dyes like Basic Violet 1. cabidigitallibrary.orgrajpub.com Various MOFs, such as MIL-100(Fe) and MOF-235, have demonstrated significant adsorption capacities for both cationic and anionic dyes. rajpub.commdpi.com The synthesis of MOFs is typically carried out using methods like solvothermal or hydrothermal synthesis. nih.govscirp.org Characterization techniques such as X-ray Diffraction (XRD) to confirm the crystalline structure, Scanning Electron Microscopy (SEM) to observe the morphology, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area and porosity are crucial for evaluating the properties of the synthesized MOFs. google.com For instance, a copper-based MOF was investigated for the adsorption of Crystal Violet and showed monolayer adsorption limits of 165.83, 185.87, and 204.50 mg/g at temperatures of 298, 308, and 318 K, respectively. wikipedia.org

Covalent Organic Frameworks (COFs): COFs are another class of porous crystalline polymers with ordered structures, formed by covalent bonds between organic building blocks. nih.govnih.gov They offer high thermal and chemical stability, large surface areas, and tunable porosity. nih.gov Carboxyl-functionalized COFs have been synthesized and shown to have enhanced hydrophilicity and high adsorption efficiencies for triphenylmethane dyes like Malachite Green and Crystal Violet. nih.gov The synthesis of COFs can be achieved through methods such as room-temperature synthesis, which is considered a green and cost-effective approach. nih.gov Characterization of COFs involves techniques similar to those used for MOFs, including FTIR, SEM, and XRD, to confirm their structure and properties. nih.gov

To understand the mechanism and efficiency of the adsorption process, it is essential to study the kinetics, thermodynamics, and equilibrium isotherms.

Adsorption Kinetics: The study of adsorption kinetics describes the rate of dye uptake by the adsorbent. The pseudo-first-order and pseudo-second-order models are commonly used to analyze the experimental data. For the adsorption of Basic Violet 1 onto various adsorbents, the pseudo-second-order kinetic model has often been found to provide a better fit, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons. cabidigitallibrary.orgnih.govresearchgate.net

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid adsorbent at a constant temperature. The Langmuir and Freundlich isotherm models are widely applied. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. mdpi.comijsdr.org The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. mdpi.comijsdr.org The applicability of these models depends on the specific adsorbent-adsorbate system. For example, the adsorption of Basic Violet 16 on waste sugar beet pulp was found to satisfy both Langmuir and Freundlich models. mdpi.com

Thermodynamic Studies: Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide insights into the spontaneity and nature of the adsorption process. A negative ΔG° indicates a spontaneous process. The sign of ΔH° reveals whether the adsorption is exothermic (negative value) or endothermic (positive value), and the sign of ΔS° indicates the change in randomness at the solid-liquid interface. nih.govacs.org For instance, the adsorption of Crystal Violet onto activated carbon from peanut shells was found to be spontaneous and endothermic. nih.gov

Below is an interactive table summarizing the kinetic and isotherm models for Basic Violet 1 adsorption on different adsorbents.

| Adsorbent | Kinetic Model | Isotherm Model | Thermodynamic Nature | Reference |

| Silica | First-order | Langmuir, Freundlich | Spontaneous, Exothermic | nih.govnih.gov |

| Activated Carbon (Peanut Shells) | Pseudo-second-order | Langmuir | Spontaneous, Endothermic | nih.gov |

| Almond Shells | Pseudo-second-order | Langmuir | Spontaneous, Endothermic | acs.org |

| Activated Carbon (Lemon Wood) | Pseudo-second-order | - | Spontaneous, Exothermic | nih.gov |

| Iraqi Porcelanite Rocks | - | Freundlich | Spontaneous, Endothermic | rajpub.com |

| Fugas Sawdust | - | Freundlich | Spontaneous, Endothermic | researchgate.net |

| Chitosan-based Hydrogel | Pseudo-second-order | Langmuir | Spontaneous, Endothermic | researchgate.net |

| Waste Sugar Beet Pulp | Pseudo-first & second-order | Langmuir, Freundlich | Exothermic | mdpi.comijsdr.org |

For the adsorption process to be economically viable and environmentally friendly, the regeneration and reusability of the adsorbent are crucial. nih.gov Various methods have been investigated for the desorption of Basic Violet 1 from saturated adsorbents, allowing for their reuse in multiple cycles.

Common regeneration techniques include:

Chemical Treatment: This involves washing the adsorbent with acids, bases, organic solvents, or salt solutions. nih.govijsdr.org For instance, acetic acid has been shown to be effective for the recovery of Crystal Violet from activated carbon derived from Balanites aegyptiaca seed shells, with the regenerated adsorbent maintaining over 92% efficiency after five cycles. Similarly, a hydrogel adsorbent for Basic Violet 14 was successfully regenerated using HCl and NaOH, retaining over 84% removal efficiency after five cycles. researchgate.net

Electrochemical Regeneration: This method uses an electric current to desorb the dye molecules. It has been demonstrated to be highly efficient for regenerating carbon-based adsorbents loaded with Crystal Violet, with the potential for little to no loss in adsorbent capacity. researchgate.net

Thermal Treatment: Heating the adsorbent at high temperatures in an inert atmosphere can be used to desorb and decompose the adsorbed dye.

The choice of regeneration method depends on the nature of the adsorbent and the adsorbate, as well as the strength of their interaction. The ability to effectively regenerate and reuse adsorbents like activated carbon, MOFs, and COFs significantly enhances their practical applicability in wastewater treatment. nih.gov

Biological and Hybrid Remediation Strategies

Biological methods offer a cost-effective and environmentally friendly alternative for the remediation of dye-contaminated wastewater. These methods utilize the metabolic capabilities of microorganisms to break down complex dye molecules into simpler, less toxic compounds.

A variety of microorganisms, including bacteria, fungi, and algae, have been identified for their ability to decolorize and degrade Basic Violet 1. nih.gov The degradation process can occur under both aerobic and anaerobic conditions and often involves a combination of biosorption and biodegradation. acs.org

Bacterial Degradation: Several bacterial species have shown the potential to degrade triphenylmethane dyes. A consortium of four bacterial isolates, Agrobacterium radiobacter, Bacillus spp., Sphingomonas paucimobilis, and Aeromonas hydrophila, was able to decolorize Crystal Violet and Malachite Green. nih.gov Another study identified Enterobacter sp. CV-S1 from industrial effluent, which demonstrated complete decolorization of Crystal Violet at a concentration of 150 mg/L under optimized conditions. researchgate.net More recently, strains like Mycolicibacterium nivoides, Chryseobacterium sp., and Pseudomonas crudilactis have also been identified as effective degraders of Crystal Violet. nih.gov The degradation often proceeds through N-demethylation and cleavage of the aromatic rings. nih.gov

Fungal Degradation: Fungi, particularly white-rot fungi, are known for their ability to produce extracellular ligninolytic enzymes, such as laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP), which can non-specifically degrade a wide range of aromatic pollutants, including dyes. nih.govmdpi.com Aspergillus fumigatus and Penicillium citrinum are examples of fungi that can effectively decolorize Basic Violet 1. nih.govrajpub.com Co-cultivation of fungi and bacteria, such as Aspergillus fumigatus and Pseudomonas fluorescens, has been shown to enhance the decolorization rate compared to monocultures, likely due to synergistic enzymatic activity. nih.govacs.org The degradation of Crystal Violet by Phanerochaete chrysosporium has been shown to proceed via sequential N-demethylation. ijsdr.org

Enzymatic Degradation: The key to microbial degradation lies in the action of specific enzymes. Laccases, in particular, have been identified as crucial enzymes in the decolorization of triphenylmethane dyes. nih.govmdpi.com For example, a recombinant laccase (CotA) from Bacillus amyloliquefaciens was shown to decolorize over 70% of Crystal Violet, with the degradation pathway involving N-demethylation and cleavage of the chromophore structure. nih.gov NADH-DCIP reductase is another enzyme implicated in the biodegradation process. nih.gov

The table below lists some of the microorganisms capable of degrading Basic Violet 1.

| Microorganism | Type | Key Findings | Reference |

| Aspergillus fumigatus | Fungus | Efficiently degrades Crystal Violet, produces laccase, MnP, and LiP. | nih.govacs.org |

| Pseudomonas fluorescens | Bacteria | Works synergistically with fungi for enhanced decolorization. | nih.govacs.org |

| Enterobacter sp. CV-S1 | Bacteria | Complete decolorization of 150 mg/L Crystal Violet. | researchgate.net |

| Phanerochaete chrysosporium | Fungus | Degrades Crystal Violet via sequential N-demethylation. | ijsdr.org |

| Penicillium citrinum | Fungus | Used in a fungal-bacterial consortium for efficient decolorization. | rajpub.com |

| Bacillus cohnii | Bacteria | Used in a fungal-bacterial consortium for efficient decolorization. | rajpub.com |

| Rhodococcus qingshengii | Bacteria | Degrades Crystal Violet through demethylation and cleavage. | |

| Mycolicibacterium nivoides | Bacteria | Newly identified strain with significant decolorization activity. | nih.gov |

| Chryseobacterium sp. | Bacteria | Newly identified strain with significant decolorization activity. | nih.gov |

| Pseudomonas crudilactis | Bacteria | Newly identified strain with significant decolorization activity. | nih.gov |

Enzymatic Biotransformation of Basic Violet 1

The biological degradation of complex dyes like Basic Violet 1 is largely dependent on the enzymatic machinery of microorganisms. Enzymes, acting as biological catalysts, can break down the intricate aromatic structures of these dyes, leading to their decolorization and detoxification. The primary enzymes involved in this process are typically extracellular and possess a non-specific oxidative nature, allowing them to act on a wide range of pollutants. nih.gov

Ligninolytic enzymes, produced predominantly by white-rot fungi, are paramount in the degradation of recalcitrant organic compounds, including synthetic dyes. nih.gov Key enzymes in this category include:

Laccase (Lac): A multi-copper oxidase that catalyzes the oxidation of phenolic and non-phenolic compounds.

Manganese Peroxidase (MnP): An enzyme that utilizes Mn(II) to generate highly reactive Mn(III), which in turn oxidizes a wide array of aromatic compounds.

Lignin Peroxidase (LiP): An enzyme with a high redox potential capable of oxidizing non-phenolic aromatic rings. nih.gov

Bacterial enzymes also play a significant role. For instance, azoreductases are known for their ability to cleave azo bonds, and other bacterial oxidoreductases can degrade triphenylmethane dyes. nih.gov Studies on dyes structurally similar to Basic Violet 1, such as Crystal Violet, have demonstrated the efficacy of these enzymatic treatments. For example, the fungus Ganoderma cupreum AG-1 achieves up to 98% decolorization of Reactive Violet 1 by producing laccase and manganese peroxidase under optimal pH (4.5–6) and temperature (25–35°C) conditions. Similarly, bacteria like Aeromonas hydrophila have been shown to degrade Crystal Violet using laccase and lignin peroxidase. nih.gov

The efficiency of enzymatic biotransformation is influenced by several factors, including pH, temperature, and the presence of co-substrates. Most dye-degrading microorganisms function optimally in a mesophilic temperature range of 25°C to 40°C.

Table 1: Examples of Microbial Enzymes Used in Dye Degradation

| Enzyme | Microbial Source (Example) | Target Dye (Example) | Reported Efficiency | Reference |

| Laccase, Manganese Peroxidase (MnP) | Ganoderma cupreum AG-1 (Fungus) | Reactive Violet 1 | Up to 98% decolorization | |

| Laccase, Lignin Peroxidase | Aeromonas hydrophila (Bacterium) | Crystal Violet | Significant degradation | nih.gov |

| Lignin Peroxidase | Bacillus sp. React3 (Bacterium) | Methylene Blue | Up to 97% degradation | nih.gov |

| Azoreductase | Mixed Extremophilic Bacteria | Azo Dyes | Optimal at 70°C, stable in a wide pH range (4-9) | nih.gov |

Integrated Physico-Chemical-Biological Treatment Systems

Given the complexity and stability of dyes like Basic Violet 1, a single treatment method is often inadequate for achieving complete removal and mineralization. Integrated systems, which combine physico-chemical and biological processes, offer a synergistic approach to overcome the limitations of individual treatments. nih.gov These multi-stage systems are designed to be more robust, efficient, and cost-effective for treating recalcitrant industrial effluents. deswater.com

Common configurations often involve a physico-chemical pre-treatment step to enhance the biodegradability of the dye, followed by a biological stage for final cleanup.

Advanced Oxidation Processes (AOPs) - Biological Treatment: AOPs, such as ozonation, Fenton processes (using Fenton's reagent), and plasma-assisted degradation, utilize highly reactive species like hydroxyl radicals (•OH) to partially or fully oxidize recalcitrant organic molecules. nih.govnih.gov This initial oxidation can break down the complex chromophore of Basic Violet 1, reducing its color and toxicity. nih.govresearchgate.net More importantly, this pre-treatment can transform the recalcitrant molecule into smaller, more biodegradable organic intermediates. nih.gov

A key indicator of this enhanced biodegradability is the increase in the Biochemical Oxygen Demand (BOD5) to Chemical Oxygen Demand (COD) ratio. For instance, in the treatment of wastewater containing refractory pollutants, applying an Electro-Fenton (EF) process as a pre-treatment significantly increased the BOD5/COD ratio, making the effluent more amenable to subsequent biological treatment in a sequencing batch reactor (SBR). nih.gov The biological step then efficiently removes the newly formed biodegradable compounds and residual COD. nih.gov

Adsorption - Biological Treatment: This integrated approach uses an initial adsorption step to remove the bulk of the dye from the wastewater. Various low-cost adsorbents, such as agricultural waste, clays (B1170129) like montmorillonite, and activated carbon, can be employed to bind dye molecules. researchgate.netnih.govresearchgate.netmdpi.com This rapidly reduces the color and concentration of the pollutant in the effluent. The subsequent biological treatment can then polish the effluent, degrading any remaining dye and other organic compounds. This combination is particularly effective for high-concentration dye wastewater.

Comprehensive Multi-Stage Systems: For highly complex industrial wastewater, a multi-step process combining several techniques may be necessary. An example is a system developed for textile wastewater that incorporates:

Pre-treatment: Adsorption and chemical coagulation to remove suspended solids and a portion of the dissolved color. deswater.com

Biological Treatment: A biological contact oxidation unit where microorganisms on a biofilm degrade organic matter. deswater.com

Tertiary Treatment: An ozone oxidation process to remove residual color and recalcitrant COD. deswater.com

Such a system achieved total removal rates for COD and color exceeding 95%, demonstrating the high efficiency of a well-designed integrated process. deswater.com The choice of a specific integrated system depends on the characteristics of the wastewater, the concentration of the pollutant, and the desired quality of the final effluent. nih.govnih.gov

Table 2: Examples of Integrated Treatment Systems for Dye Removal

| System Configuration | Key Processes | Target Pollutant/Wastewater | Key Findings | Reference(s) |

| AOP-Biological | Electro-Fenton (EF) followed by Sequencing Batch Reactor (SBR) | Pharmaceutical Wastewater | EF pre-treatment increased the BOD5/COD ratio, enhancing biological removal of COD. | nih.gov |

| Physico-chemical-Biological | Adsorption, Coagulation, Biological Contact Oxidation, Ozonation | Textile Wastewater | Total COD removal of 95.2% and color removal of 95.4%. | deswater.com |

| AOP-Physical | Advanced Oxidation (Fenton's reagent) followed by Nanofiltration (NF) | Eosin Dye Solution | AOP pre-treatment followed by NF was found to be an effective scheme for dye separation. | nih.gov |

| AOP | Corona Discharge Plasma | Basic Violet 1 (BVI) Dye | Achieved 93.9% discoloration in the first 10 minutes in a flow system. | nih.govresearchgate.net |

Computational Chemistry and Theoretical Modeling of Basic Violet 1

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the color, photostability, and reactivity of Basic Violet 1.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. wikipedia.org It has been successfully applied to Basic Violet 1 (Rhodamine 6G) to determine its optimized molecular geometry and to predict its spectroscopic properties. agh.edu.placs.orgresearchgate.net

Below is a table summarizing representative findings from DFT studies on Basic Violet 1:

| Computational Method | Property Investigated | Key Findings |

| DFT/B3LYP 6-31+G(d,p) | Optimized molecular geometry, electronic transitions | Provided insights into charge transfers and resonance energy. Computed electron transition spectra helped in understanding experimental excitation spectra. agh.edu.pl |

| DFT at 6-311++G(d,p) level | Vibrational modes (Raman and infrared) | Enabled the assignment of bands in tip-enhanced near-field Raman (TERS) spectra of Rhodamine 6G adsorbed on silver. acs.orgresearchgate.net |

| TD-DFT | Resonant electronic transitions | Predicted spectral changes in resonant Raman and surface-enhanced resonant Raman scatterings. acs.org |

| DFT/TDDFT with PCM | Geometries, UV-vis absorption, and resonance Raman intensities in vacuum and ethanol | Revealed differences in the S1 and S3 excited states and the influence of solvent on the spectra. acs.org |

This table presents a selection of findings and is not exhaustive.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy and distribution of these orbitals in Basic Violet 1 are crucial for predicting its reactivity. researchcommons.org

For Basic Violet 1, the HOMO is typically located on the xanthene ring, which is the chromophore part of the molecule responsible for its color. The specific distribution can influence how the molecule interacts with other species. The energy of the HOMO is related to the ionization potential and the molecule's ability to be oxidized, while the LUMO energy relates to the electron affinity and its susceptibility to reduction. The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's stability and the wavelength of its maximum absorption.

Studies have calculated the HOMO and LUMO energies to understand the electronic transitions and reactivity of Rhodamine 6G. researchcommons.orgacs.org For instance, the HOMO-LUMO gap helps explain the dye's visible light absorption. Reactivity descriptors derived from these orbital energies, such as electronegativity, chemical potential, hardness, and softness, provide quantitative measures of the molecule's reactivity.

| Reactivity Descriptor | Significance for Basic Violet 1 |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical stability and the energy of electronic transitions. |

| Electronegativity | Measures the power of an atom or group of atoms to attract electrons. |

| Chemical Hardness | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

This table provides a general overview of the significance of reactivity descriptors.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.netyoutube.comyoutube.com This technique allows for the investigation of how Basic Violet 1 interacts with its surroundings, such as substrates and solvents. researchgate.net

MD simulations have been employed to model the adsorption of dyes like Basic Violet 1 onto various surfaces. These simulations provide a detailed picture of the interactions between the dye molecule and the substrate at the atomic level. For example, simulations can reveal the preferred orientation of the dye on a surface, the binding energies involved, and the nature of the intermolecular forces (e.g., van der Waals, electrostatic interactions, hydrogen bonding). researchgate.net

This information is crucial for understanding and optimizing applications such as dyeing textiles, developing sensors, and designing systems for dye removal from wastewater. For instance, understanding the adsorption of Rhodamine 6G on materials like titanium dioxide or clay minerals can aid in the development of more efficient photocatalysts or adsorbents. nih.govresearchgate.net

The behavior of Basic Violet 1 is significantly influenced by the solvent it is dissolved in. MD simulations can model the solvation process by surrounding a single dye molecule with a large number of solvent molecules. These simulations provide insights into how the solvent affects the dye's conformation (shape) and dynamics.

Studies have shown that in different solvents, Basic Violet 1 can exist in various forms, including monomers and dimers. mdpi.com The equilibrium between these forms is dependent on the solvent type and concentration. MD simulations can help to elucidate the structure of these aggregates and the energetic factors that favor their formation. nih.gov Furthermore, simulations can track the conformational changes of the dye molecule in solution, which is important for understanding its photophysical properties, such as its fluorescence quantum yield. acs.org The interaction with the solvent can also impact the dye's absorption and emission spectra, a phenomenon known as solvatochromism. acs.org

QSAR and QSPR Studies for Environmental Fate and Degradation Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that relate the chemical structure of a compound to its biological activity or physical properties, respectively. nih.govnih.gov These models are valuable tools for predicting the environmental fate and degradation of chemicals like Basic Violet 1.

By developing QSAR models, researchers can predict the potential for a dye to be degraded through various processes, such as photocatalysis. nih.govresearchgate.netfrontiersin.orgnih.gov These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. For instance, descriptors can include the energy of the HOMO and LUMO, molecular weight, and surface area. tandfonline.com

A study on the electrochemical oxidation of various dyes, including those with structures similar to Basic Violet 1, found that descriptors like HOMO and LUMO energies, polar surface area, and hydrogen bond donor count were significant in predicting the extent of color and chemical oxygen demand (COD) removal. tandfonline.com Such models can be used to screen new and existing dyes for their potential environmental impact and to prioritize them for further testing. This predictive capability is essential for designing more environmentally benign dyes and for developing effective wastewater treatment strategies. tandfonline.com

Development of Predictive Models for Environmental Persistence

The environmental persistence of a chemical, often characterized by its biodegradation half-life, is a critical parameter in environmental risk assessment. researchgate.netnih.gov Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in estimating this persistence without extensive empirical testing. researchgate.net

Environmental fate models are designed to predict the distribution and transformation of chemicals in the environment, considering processes like degradation, reactivity, and migration. researchgate.netmdpi.com For complex organic molecules such as Basic Violet 1, these models integrate various factors to forecast their behavior in air, water, and soil. researchgate.net The development of such models relies on robust experimental data, which can be scarce and highly variable. nih.gov Advanced statistical methods, like Bayesian inference, are being employed to handle this variability and uncertainty, thereby creating more reliable data sets for model training. researchgate.netnih.govchemrxiv.org

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or environmental activity. researchgate.net For environmental persistence, Quantitative Structure-Biodegradation Relationship (QSBR) models are specifically developed. nih.gov These models use molecular descriptors—calculated from the compound's structure—to predict its susceptibility to biodegradation. Descriptors can include electronic properties (like Fukui indices, which relate to a molecule's reactivity), steric factors, and hydrophobicity. researchgate.netresearchgate.net For instance, research on the degradation of various organic pollutants has shown that Fukui indices can have a notable impact on reaction rate constants in processes like ozonation. researchgate.netresearchgate.net

The development of a predictive model for the environmental persistence of Basic Violet 1 would involve these steps:

Data Collection : Gathering reliable experimental data on the biodegradation half-life of Basic Violet 1 and structurally similar triphenylmethane (B1682552) dyes under various environmental conditions. researchgate.netnih.gov

Descriptor Calculation : Using computational software to calculate a wide range of molecular descriptors for these compounds.

Model Building : Employing statistical techniques, such as multiple linear regression or machine learning algorithms, to identify the descriptors that best correlate with the observed persistence and to build a predictive equation. researchgate.net

Validation : Testing the model's stability and predictive power using internal and external validation techniques to ensure its accuracy and reliability. researchgate.net

Such models are crucial for regulatory authorities and industry to manage existing chemicals and to design new, less persistent alternatives. researchgate.netnih.gov

Correlation with Degradation Kinetics and Ecotoxicity Parameters (non-human, environmental)

Theoretical models are not only for prediction but also for understanding the mechanisms behind degradation and toxicity. The parameters derived from computational models can be correlated with experimentally determined degradation kinetics and ecotoxicity data to validate the models and gain deeper insights.

Correlation with Degradation Kinetics